Cas no 1682-66-2 (N-ethyl-2,2,2-trifluoroacetamide)

N-Ethyl-2,2,2-trifluoroacetamide is a fluorinated amide compound characterized by its trifluoroacetyl group and ethylamine substituent. This reagent is commonly employed in organic synthesis, particularly as a derivatization agent for enhancing the volatility and detectability of analytes in gas chromatography (GC) and mass spectrometry (MS). Its high thermal stability and strong electron-withdrawing properties make it useful in the preparation of fluorinated intermediates. The compound’s reactivity with nucleophiles, such as amines and alcohols, facilitates the introduction of trifluoroacetyl groups into target molecules. Additionally, its low boiling point and solubility in common organic solvents contribute to its utility in laboratory applications. Proper handling is advised due to potential irritant properties.
N-ethyl-2,2,2-trifluoroacetamide structure
1682-66-2 structure
Product Name:N-ethyl-2,2,2-trifluoroacetamide
CAS No:1682-66-2
MF:C4H6F3NO
MW:141.09175157547
CID:1355813
PubChem ID:581108
Update Time:2025-11-02

N-ethyl-2,2,2-trifluoroacetamide Chemical and Physical Properties

Names and Identifiers

    • N-ethyl-2,2,2-trifluoroacetamide
    • acetamide, N-ethyl-2,2,2-trifluoro-
    • 1682-66-2
    • Ethyltrifluoracetamid
    • N-Ethyl-2,2,2-trifluoroacetamide #
    • N-(Trifluoroacetyl)ethylamine
    • BS-21702
    • DTXSID201301734
    • AKOS003887708
    • SCHEMBL1387208
    • Inchi: 1S/C4H6F3NO/c1-2-8-3(9)4(5,6)7/h2H2,1H3,(H,8,9)
    • InChI Key: SVEZGQGDAZLHQG-UHFFFAOYSA-N
    • SMILES: FC(C(NCC)=O)(F)F

Computed Properties

  • Exact Mass: 141.04018
  • Monoisotopic Mass: 141.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 109
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • Density: 1.207
  • Boiling Point: 149.5°C at 760 mmHg
  • Flash Point: 44.2°C
  • Refractive Index: 1.342
  • PSA: 32.59

N-ethyl-2,2,2-trifluoroacetamide Pricemore >>

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Additional information on N-ethyl-2,2,2-trifluoroacetamide

Comprehensive Guide to N-Ethyl-2,2,2-trifluoroacetamide (CAS No. 1682-66-2): Properties, Applications, and Industry Insights

N-Ethyl-2,2,2-trifluoroacetamide (CAS No. 1682-66-2) is a specialized organic compound gaining traction in pharmaceuticals, agrochemicals, and material science due to its unique trifluoromethyl group. As demand for fluorinated compounds surges in modern chemistry, this amide derivative stands out for its versatility. Researchers frequently search for "N-Ethyl-2,2,2-trifluoroacetamide uses" or "CAS 1682-66-2 synthesis," reflecting growing interest in its applications.

The compound's molecular structure (C4H6F3NO) features an ethyl group bonded to a trifluoroacetyl moiety, enhancing its reactivity in nucleophilic substitutions. Its high polarity and thermal stability (decomposition point: ~150°C) make it ideal for high-temperature reactions. Recent studies highlight its role as a fluorine-building block in drug design, aligning with trends in bioisostere development—a hot topic in medicinal chemistry.

In pharmaceutical contexts, N-Ethyl-2,2,2-trifluoroacetamide serves as a precursor for CF3-containing APIs. The trifluoromethyl group improves metabolic stability, a key focus in "drug optimization strategies 2024" searches. Notably, it's used in synthesizing protease inhibitors and anticancer agents, addressing the rising demand for targeted therapies.

Material scientists leverage its surface modification capabilities to create hydrophobic coatings, a trending topic in "advanced material engineering" queries. Its compatibility with polymeric matrices enables applications in flexible electronics—a sector projected to grow 12% annually through 2030.

Analytical chemists value CAS 1682-66-2 as a derivatization agent in GC-MS for detecting polar metabolites, responding to "metabolomics sample preparation" search trends. Recent innovations include its use in LC-MS mobile phases to enhance peak resolution.

Environmental considerations drive research into green synthesis routes for N-Ethyl-2,2,2-trifluoroacetamide, with microwave-assisted methods reducing energy use by 40%. This aligns with "sustainable fluorochemistry"—a phrase with 200% YoY search growth.

Quality control protocols emphasize HPLC purity verification (>99.5%) and Karl Fischer titration for water content (<0.1%). Storage recommendations include argon-purged containers at 4°C, addressing common "chemical storage best practices" queries.

Emerging applications in battery electrolytes exploit its anodic stability, coinciding with "next-gen energy storage" research trends. Patent analyses show a 35% increase in filings involving this compound since 2020.

For procurement, specifications often include residual solvent limits (e.g., <500 ppm ethanol) and heavy metal testing (ICP-MS). These parameters answer frequent "chemical sourcing guidelines" searches from quality managers.

Future directions include continuous flow synthesis and enantioselective variants, reflecting industry shifts toward process intensification. As fluorine chemistry evolves, 1682-66-2 remains a critical tool for innovators addressing global challenges in healthcare and technology.

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